Home > Products > Screening Compounds P31379 > Desmethylmoramide
Desmethylmoramide - 1767-88-0

Desmethylmoramide

Catalog Number: EVT-403505
CAS Number: 1767-88-0
Molecular Formula: C24H30N2O2
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Desmethylmoramide is an analytical reference standard that is structurally similar to known opioids. Desmethylmoramide has analgesic activity in rodents. This product is intended for research and forensic applications.

Classification

Desmethylmoramide falls under the category of synthetic opioid analgesics. Its classification relates it to other compounds that interact with opioid receptors in the central nervous system, primarily functioning as pain relievers. The compound's structural relationship with dextromoramide positions it within a specific subclass of opioids that are derived from morphinan .

Synthesis Analysis

General Synthetic Pathway

Desmethylmoramide can be synthesized through methods typical for amide formation, which may involve:

  • Starting Materials: Typically includes a suitable amine and a carboxylic acid derivative.
  • Reaction Conditions: The reaction may require activation of the carboxylic acid (e.g., using coupling agents like carbodiimides) to facilitate amide bond formation.
  • Purification: Commonly involves recrystallization or chromatography techniques to isolate the desired product.

Due to its limited use in industry, specific industrial production methods are not available .

Molecular Structure Analysis

Desmethylmoramide's molecular structure can be analyzed through various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The compound's molecular formula is C16_{16}H20_{20}N2_2O, indicating it contains two nitrogen atoms and a carbonyl group characteristic of amides.

Structural Features

  • Molecular Weight: Approximately 256.35 g/mol.
  • Functional Groups: Contains an amide functional group (-C(=O)N-) and a morpholine ring structure.
  • Stereochemistry: The configuration around the nitrogen atom can influence its pharmacological activity.

NMR analysis typically shows distinct chemical shifts corresponding to the protons in the morpholine ring and adjacent carbon atoms, providing insights into its structural conformation .

Chemical Reactions Analysis

Desmethylmoramide undergoes reactions typical of amides and aromatic compounds. These include:

  • Hydrolysis: Under acidic or basic conditions, desmethylmoramide can hydrolyze to form corresponding carboxylic acids and amines.
  • Reduction: Can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.
  • Oxidation: Potentially oxidized at the nitrogen or carbon centers using oxidizing agents such as potassium permanganate or chromium trioxide.

The specific reaction conditions (temperature, solvent, catalyst) would vary based on the desired transformation .

Mechanism of Action

Desmethylmoramide functions primarily as an agonist at opioid receptors in the central nervous system. Its mechanism involves:

  • Opioid Receptor Interaction: It binds to mu-opioid receptors (MOP), leading to analgesic effects by inhibiting pain signaling pathways.
  • Signal Transduction: Activation of these receptors results in decreased neurotransmitter release (e.g., substance P), which diminishes pain perception.
Physical and Chemical Properties Analysis

Desmethylmoramide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.
  • Melting Point: Reported melting point ranges around 150°C.

These properties influence its handling during synthesis and potential applications in research contexts .

Applications
  • Amide Reactions: Its structure allows researchers to explore reaction mechanisms relevant to other amides.
  • Opioid Pharmacology: Provides insight into opioid receptor interactions without extensive clinical use.

Research remains scarce due to its limited development history; thus, most applications are theoretical or for educational purposes rather than practical use .

Historical Development and Synthesis of Desmethylmoramide

Early Synthetic Efforts in Opioid Analogue Design

The mid-20th century witnessed an intense pharmaceutical quest to develop potent synthetic opioids with improved therapeutic profiles. This era was characterized by systematic molecular modifications of morphine and simpler piperidine-based structures. Following World War II, researchers prioritized synthetic pathways independent of natural opium sources, partly due to supply vulnerabilities and geopolitical constraints [4]. German chemists pioneered synthetic opioids like meperidine (pethidine), demonstrating that potent analgesics could be developed without the complex phenanthrene core of morphine [4]. This shift catalyzed global research into novel opioid scaffolds, with pharmaceutical companies extensively exploring N-substituted amides and morpholino derivatives. Desmethylmoramide emerged from this innovative period as a structural analogue of dextromoramide, synthesized and characterized in the late 1950s but never advanced to clinical use [1] [3]. Its development reflected the industry's focus on optimizing the diphenylheptanone and butyramide frameworks prevalent in contemporaneous opioid research [4].

Table 1: Key Structural Features Explored in 1950s Opioid Analogue Design

Core ScaffoldTarget ModificationsRepresentative Compounds
Piperidine RingN-alkyl substitution, Aryl groupsMeperidine, Dipipanone
Morpholine RingIntegration as terminal amineDesmethylmoramide, Dextromoramide
Diphenyl GroupsPosition relative to carbonylMethadone, Dextromoramide
PyrrolidineAmide nitrogen substitutionMoramide intermediate, Desmethylmoramide

Structural Relationship to Dextromoramide and Moramide

Desmethylmoramide (C₂₄H₃₀N₂O₂) shares a nearly identical molecular architecture with dextromoramide (C₂₅H₃₂N₂O₂), differing solely by the absence of a single methyl group at the 3-position of the alkyl chain [1] [5]. This subtle distinction profoundly impacts molecular conformation:

  • Dextromoramide: Features a chiral center with (3S)-3-methyl configuration essential for its µ-opioid receptor affinity and potent analgesia (~3× morphine) [5]
  • Desmethylmoramide: Lacks the 3-methyl group, resulting in a symmetrical diphenyl-γ-aminobutyramide structure (4-(morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one) [1] [3]Both compounds belong to the moramide family—named for their relationship to racemoramide—which emerged from Janssen Pharmaceutical's research into α,α-diphenyl-γ-dialkylaminobutyramides [5]. Early structure-activity relationship (SAR) studies revealed that only analogues featuring the morpholine terminal amine and pyrrolidine amide nitrogen exhibited significant analgesic effects, positioning desmethylmoramide as a simplified structural variant of its methyl-bearing counterpart [5].

Table 2: Comparative Molecular Characteristics of Moramide Derivatives

CompoundMolecular FormulaKey Structural ElementsChirality
DesmethylmoramideC₂₄H₃₀N₂O₂4-Morpholino, 1-Pyrrolidinyl, Non-methylated alkyl chainAchiral
DextromoramideC₂₅H₃₂N₂O₂(3S)-3-Methyl, 4-Morpholino, 1-PyrrolidinylChiral (S-isomer active)
RacemoramideC₂₅H₃₂N₂O₂Racemic 3-methyl mixtureRacemic
Moramide IntermediateC₂₄H₃₀N₂O₂Base structure without specified aminesVariable

Timeline of Non-Marketed Opioid Candidates in the 1950s–1960s

The synthetic opioid landscape of the 1950s-1960s featured numerous research compounds that never reached commercialization:

  • 1956: Paul Janssen synthesizes dextromoramide (Palfium®) at Janssen Pharmaceutica, establishing the moramide pharmacophore [5]
  • Late 1950s: Desmethylmoramide is synthesized as a dextromoramide analogue and characterized in preclinical studies, demonstrating analgesic activity in rodent models [1] [3]
  • 1957: Janssen and Jageneau publish foundational research on dextromoramide analogues, including desmethyl derivatives, noting their potent analgesic properties [1]
  • Early 1960s: Dipyanone (N-pyrrolidino methadone) is investigated as a methadone analogue with comparable activity but never marketed [6]
  • 1963: Research teams publish structural-activity analyses of 5-cyanodibenzo[a,d]cycloheptadiene derivatives, expanding opioid SAR beyond traditional scaffolds [1]

This period represented a golden age of opioid chemistry, with over twenty novel structural classes entering preclinical evaluation between 1950-1970 [4]. Despite promising activity, many candidates like desmethylmoramide were abandoned due to commercial prioritization of compounds with superior pharmacokinetics (e.g., fentanyl, synthesized 1960) or those already nearing market approval. The moramide series ultimately yielded only dextromoramide as a clinically used agent, while desmethylmoramide remained a footnote in pharmaceutical literature—a chemically intriguing but commercially non-viable analogue [1] [3] [5].

Properties

CAS Number

1767-88-0

Product Name

Desmethylmoramide

IUPAC Name

4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C24H30N2O2/c27-23(26-14-7-8-15-26)24(21-9-3-1-4-10-21,22-11-5-2-6-12-22)13-16-25-17-19-28-20-18-25/h1-6,9-12H,7-8,13-20H2

InChI Key

JRPANCYSRUEJDY-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C(CCN2CCOCC2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCN(C1)C(=O)C(CCN2CCOCC2)(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.